molecular formula C19H14N2O B5454972 5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5454972
M. Wt: 286.3 g/mol
InChI Key: BXSYSMQCAJBCKW-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a naphthalen-1-ylmethyl group and a phenyl group

Preparation Methods

The synthesis of 5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethyl hydrazine with benzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Chemical Reactions Analysis

5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new heterocyclic systems.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

5-(Naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-2-8-15(9-3-1)19-20-18(22-21-19)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSYSMQCAJBCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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